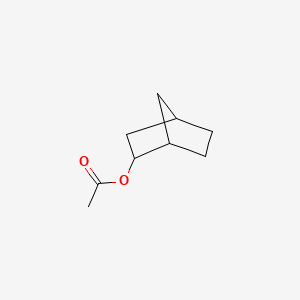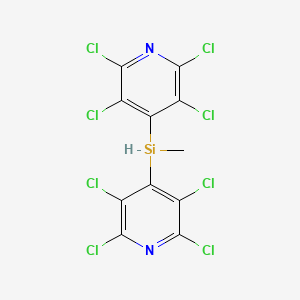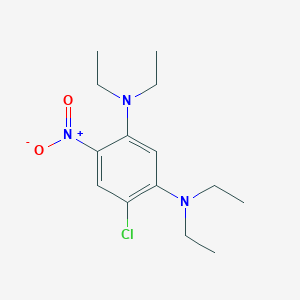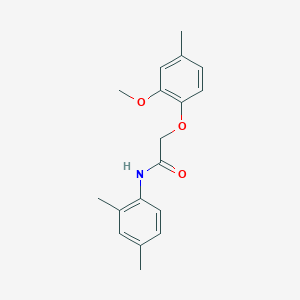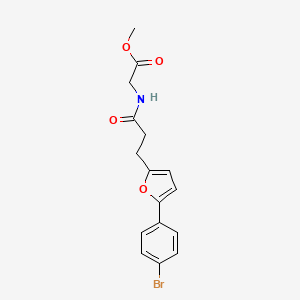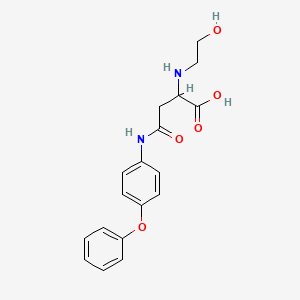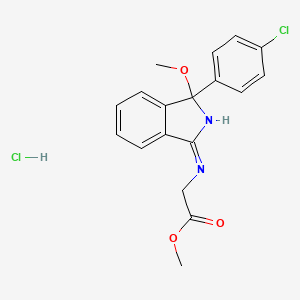
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol This compound is characterized by the presence of a phenyl group attached to a pyran ring, which is further substituted with three chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one typically involves the reaction of phenyl-substituted pyran derivatives with chlorinating agents. One common method includes the chlorination of 6-phenyl-2H-pyran-2-one using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or column chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the pyran ring, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Reduction: Partially or fully dechlorinated phenyl-pyran derivatives.
Oxidation: Carboxylic acid derivatives of the pyran ring.
Applications De Recherche Scientifique
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyran ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction may lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenyl-2H-pyran-2-one: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
3,4,5-Trichloro-2H-pyran-2-one:
6-Phenyl-3,4,5-trichloro-2H-pyran-2-thione: Contains a sulfur atom instead of an oxygen atom in the pyran ring, leading to different chemical properties and reactivity.
Uniqueness
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one is unique due to the combination of its phenyl and trichloro substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
41533-03-3 |
|---|---|
Formule moléculaire |
C11H5Cl3O2 |
Poids moléculaire |
275.5 g/mol |
Nom IUPAC |
3,4,5-trichloro-6-phenylpyran-2-one |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-8(13)10(16-11(15)9(7)14)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
UINGXNYKRUPFME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C(=O)O2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


